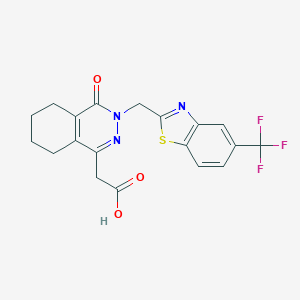
Dhocf3BTPA
Beschreibung
The compound with CAS 719310-31-3 is a brominated benzoxazine derivative with the molecular formula C₁₃H₁₆BrNO₃ and a molecular weight of 314.18 g/mol . Its structure includes a benzoxazine core substituted with a bromine atom and a tert-butyl carbamate group. Key physicochemical properties include:
- Hydrogen bond acceptors/donors: 4/1
- Topological polar surface area (TPSA): 55.4 Ų
- LogP (octanol-water partition coefficient): 2.74, indicating moderate lipophilicity .
This compound is synthesized via a multi-step process involving DMAP (4-dimethylaminopyridine), triethylamine, and tetrahydrofuran (THF) under inert conditions, achieving a yield of 65% . Its applications are hypothesized to include pharmaceutical intermediates or ligands in catalysis, though specific biological data are unavailable in the provided evidence.
Eigenschaften
CAS-Nummer |
140926-49-4 |
|---|---|
Molekularformel |
C19H16F3N3O3S |
Molekulargewicht |
423.4 g/mol |
IUPAC-Name |
2-[4-oxo-3-[[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]methyl]-5,6,7,8-tetrahydrophthalazin-1-yl]acetic acid |
InChI |
InChI=1S/C19H16F3N3O3S/c20-19(21,22)10-5-6-15-14(7-10)23-16(29-15)9-25-18(28)12-4-2-1-3-11(12)13(24-25)8-17(26)27/h5-7H,1-4,8-9H2,(H,26,27) |
InChI-Schlüssel |
VHPPSROXTVQXDZ-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C(=NN(C2=O)CC3=NC4=C(S3)C=CC(=C4)C(F)(F)F)CC(=O)O |
Kanonische SMILES |
C1CCC2=C(C1)C(=NN(C2=O)CC3=NC4=C(S3)C=CC(=C4)C(F)(F)F)CC(=O)O |
Andere CAS-Nummern |
140926-49-4 |
Synonyme |
3,4-dihydro-4-oxo-5,6-cyclohexano-3-((5-(trifluoromethyl)benzothiazol-2-yl)methyl)-1-pyridazineacetic acid DHOCF3BTPA |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dhocf3BTPA typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:
Formation of the Pyridazine Ring: This can be achieved through the condensation of appropriate hydrazine derivatives with diketones or ketoesters.
Introduction of the Benzothiazole Moiety: This step involves the reaction of the pyridazine intermediate with a benzothiazole derivative, often under acidic or basic conditions.
Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, alternative solvents, and more efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Dhocf3BTPA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole and pyridazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions (e.g., acidic, basic, or neutral).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce dihydro derivatives.
Wissenschaftliche Forschungsanwendungen
Dhocf3BTPA has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Dhocf3BTPA involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group and benzothiazole moiety play crucial roles in enhancing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Key Observations:
Structural Similarities :
- All compounds feature bromine substitution on aromatic rings, enhancing electrophilic reactivity for cross-coupling reactions .
- The tert-butyl carbamate group in the target compound contrasts with the oxazolone or methoxy groups in analogs, influencing solubility and hydrogen-bonding capacity .
Synthetic Efficiency :
- The target compound’s synthesis yield (65% ) is comparable to other intermediates in its class (e.g., 60% yield for a related benzoxazine intermediate) .
- Brominated oxazolones (e.g., 7-Bromobenzo[d]oxazol-2(3H)-one) may require fewer synthetic steps but lack the carbamate’s steric protection, limiting stability .
Physicochemical Properties: The target compound’s TPSA (55.4 Ų) is higher than that of non-carbamate analogs (e.g., ~40 Ų for oxazolones), suggesting better aqueous solubility . Lipophilicity (LogP = 2.74) is intermediate, making it suitable for both organic and aqueous-phase reactions .
Stability and Reactivity:
- The tert-butyl carbamate group in the target compound enhances stability under acidic conditions compared to unprotected amines in analogs like dimethylphenethylamine (CAS 122-09-8) .
- Bromine substitution enables participation in Suzuki-Miyaura cross-coupling , a feature shared with 6-Bromo-3-methylbenzo[d]oxazol-2(3H)-one .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


